2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

Catalog No.
S1921650
CAS No.
84764-41-0
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
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2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline...

CAS Number

84764-41-0

Product Name

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

IUPAC Name

2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3

InChI Key

SSOLGKXKNLNMAT-UHFFFAOYSA-N

SMILES

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structural features, including a dioxolane ring and an isoindoline moiety. The molecular formula for this compound is C12H15N1O4, with a molecular weight of approximately 235.25 g/mol. The presence of both the dioxolane and isoindoline structures suggests potential applications in medicinal chemistry and organic synthesis.

  • No information available on the mechanism of action for any biological processes.
  • No data available on potential hazards or safety concerns.
Due to its functional groups:

  • Oxidation: The dioxolane ring can undergo oxidation to yield corresponding carbonyl compounds.
  • Reduction: The isoindoline structure may be reduced to amines or other derivatives.
  • Nucleophilic Substitution: The ethanamine component can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and solvents to optimize yields .

Research into the biological activity of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione indicates potential therapeutic properties. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Investigations into its interaction with bacterial membranes indicate potential as an antimicrobial agent.

The specific mechanisms of action remain to be fully elucidated, but they likely involve interactions with cellular pathways and biomolecules .

The synthesis of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione typically involves several steps:

  • Formation of Dioxolane: 2-Methyl-1,3-dioxolane is synthesized from appropriate precursors through cyclization reactions.
  • Ethanamine Coupling: This intermediate is then reacted with an ethylenediamine derivative under acidic or basic conditions to form the desired compound.
  • Isoindoline Formation: The final step involves cyclization to form the isoindoline structure, often requiring specific catalysts or heat .

Industrial methods for synthesis may employ larger-scale equipment and purification techniques such as recrystallization or chromatography to ensure high purity levels.

The unique structure of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione lends itself to various applications:

  • Medicinal Chemistry: As a potential drug candidate for cancer treatment or antimicrobial therapy.
  • Organic Synthesis: Used as a building block for more complex molecules in pharmaceutical research.
  • Material Science: Potential utility in developing new materials due to its unique chemical properties .

Interaction studies have focused on how 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione interacts with biological targets:

  • Protein Binding: Investigations into its binding affinity with specific proteins can help elucidate its mechanism of action.
  • Cellular Uptake: Studies on how this compound is absorbed by cells can provide insights into its bioavailability and therapeutic potential.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanolContains phenyl groups along with dioxolaneEnhanced lipophilicity due to phenyl groups
4-(Amino)-isoindoline-1,3-dioneLacks dioxolane ring but retains isoindolineFocused on amino functionality for biological activity
2-Methoxy-1,3-dioxolaneSimilar dioxolane structure without ethanamineMethoxy group alters reactivity and solubility

The uniqueness of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione lies in its combination of both a dioxolane ring and an isoindoline structure, which may confer distinct chemical reactivity and biological properties that are not present in similar compounds .

Systematic Nomenclature

The compound’s IUPAC name, 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione, reflects its core structural components:

  • Isoindoline-1,3-dione: A bicyclic aromatic system with two ketone groups at positions 1 and 3 (phthalimide backbone).
  • 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl: A branched substituent featuring a 1,3-dioxolane ring (a five-membered cyclic ether) with a methyl group at the 2-position, connected via an ethyl chain.

Alternative names include:

  • 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]isoindoline-1,3-dione.
  • Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate derivatives (precursor compounds).

Structural and Spectroscopic Data

Key structural and physicochemical properties are summarized below:

PropertyValueSource
Molecular formulaC₁₄H₁₅NO₄
Molecular weight261.27 g/mol
SMILESCC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O
InChIKeySSOLGKXKNLNMAT-UHFFFAOYSA-N
Melting point81–83°C (petroleum ether recrystallization)

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the dioxolane ring’s chair conformation and the phthalimide group’s planar geometry. The ethyl linker adopts a staggered configuration, minimizing steric hindrance.

X-ray Crystallographic Analysis of Molecular Geometry

The molecular architecture of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione represents a sophisticated heterocyclic system combining two distinct ring systems: an isoindoline-1,3-dione core and a 2-methyl-1,3-dioxolane moiety connected via an ethyl linker [1] [2]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the current literature, structural insights can be derived from analogous systems and related crystallographic studies.

The compound adopts a molecular formula of C14H15NO4 with a molecular weight of 261.27 g/mol [3]. The structural framework consists of a planar isoindoline-1,3-dione ring system, which exhibits characteristic geometric parameters typical of phthalimide derivatives. The isoindoline core maintains a rigid, essentially planar conformation with the nitrogen atom positioned at the bridging position between the two carbonyl groups [4].

The dioxolane ring component, based on crystallographic analyses of related 1,3-dioxolane derivatives, typically adopts an envelope conformation [5]. In similar dioxolane structures, one of the ring oxygen atoms deviates from the plane of the remaining four atoms by approximately 0.477 Å, with characteristic C—O—C—C torsion angles around -0.6° [5]. The 2-methyl substitution on the dioxolane ring introduces additional steric considerations that influence the overall molecular geometry.

The ethyl linker connecting the two ring systems provides conformational flexibility, with a rotatable bond count of 3 [3]. This flexibility allows for various conformational arrangements, though the preferred conformation likely minimizes steric interactions between the bulky ring systems. The topological polar surface area of 55.8 Ų indicates moderate polarity distribution across the molecule [3].

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC14H15NO4PubChem [3]
Molecular Weight261.27 g/molPubChem [3]
CAS Number84764-41-0SynQuest Labs [1]
Heavy Atom Count19PubChem [3]
Rotatable Bond Count3PubChem [3]
Topological Polar Surface Area55.8 ŲPubChem [3]
Hydrogen Bond Acceptor Count4PubChem [3]
Complexity365PubChem [3]

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione requires systematic analysis across multiple techniques to elucidate its complete structural profile.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances corresponding to distinct proton environments within the molecular framework. The aromatic protons of the isoindoline-1,3-dione system appear in the downfield region between 7.6-7.9 ppm, consistent with the deshielding effect of the adjacent carbonyl groups [6] [7]. These aromatic protons typically manifest as multiplets due to the characteristic ortho-coupling patterns within the benzene ring.

The dioxolane ring protons present a distinctive pattern, with the OCH2CH2O protons appearing as characteristic multiplets in the 3.9-4.2 ppm region [8] [9]. The chemical shift values reflect the deshielding influence of the adjacent oxygen atoms. The ethyl linker protons (NCH2CH2) exhibit chemical shifts in the 2.0-3.8 ppm range, with the nitrogen-adjacent methylene group appearing more downfield due to the electron-withdrawing effect of the isoindoline nitrogen [9].

The methyl group attached to the dioxolane ring resonates in the upfield region around 1.2-1.5 ppm, appearing as a singlet due to the absence of vicinal proton coupling [9]. The integration patterns provide quantitative confirmation of the structural assignments.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the carbon framework of the molecule. The carbonyl carbons of the isoindoline-1,3-dione moiety represent the most downfield signals, appearing in the 165-180 ppm region characteristic of imide carbonyl groups [6] [10].

The aromatic carbons of the benzene ring system exhibit chemical shifts in the 120-140 ppm range, with subtle variations reflecting the electronic environment of each carbon atom [10]. The quaternary aromatic carbons typically appear slightly upfield compared to the proton-bearing carbons.

The dioxolane ring carbons span a range from 65-110 ppm, with the quaternary carbon bearing the methyl substituent appearing in the upper portion of this range due to substitution effects [8] [11]. The OCH2CH2O carbons appear around 65-67 ppm, characteristic of carbons adjacent to oxygen in cyclic ether systems [10].

The ethyl linker carbons show chemical shifts consistent with their respective electronic environments, with the nitrogen-adjacent carbon appearing more downfield than the dioxolane-adjacent carbon due to the relative electronegativities of nitrogen versus oxygen.

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure.

The most prominent features arise from the isoindoline-1,3-dione carbonyl stretching vibrations. The symmetric C=O stretch appears at approximately 1793 cm⁻¹, while the asymmetric C=O stretch occurs at 1733 cm⁻¹ [12] [13]. These values are consistent with those observed for related phthalimide derivatives and reflect the characteristic vibrational modes of the imide functional group.

The aromatic C-H stretching vibrations manifest in the 3050-3100 cm⁻¹ region, appearing as weak to medium intensity bands [14] [15]. The aliphatic C-H stretching modes appear in the 2850-3000 cm⁻¹ region, with the methyl and methylene groups contributing to this absorption envelope [14].

The C-O stretching vibrations of the dioxolane ring system appear in the 1000-1300 cm⁻¹ region, with multiple bands reflecting the various C-O bonds within the heterocyclic system [14] [16]. The specific pattern and intensity distribution provide fingerprint information for structural confirmation.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupFrequency (cm⁻¹)AssignmentIntensity
C=O (symmetric)1793Imide carbonylStrong
C=O (asymmetric)1733Imide carbonylStrong
Aromatic C-H3050-3100Aromatic stretchingMedium
Aliphatic C-H2850-3000C-H stretchingMedium
C-O1000-1300Dioxolane C-O bondsStrong

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione exhibits characteristic electronic transitions primarily associated with the aromatic isoindoline-1,3-dione chromophore.

The maximum absorption wavelength typically occurs in the near ultraviolet region around 229-231 nm, consistent with values observed for related isoindoline-1,3-dione derivatives [7] [17]. This absorption corresponds to π→π* electronic transitions within the aromatic system, enhanced by the electron-withdrawing effect of the carbonyl groups.

The absorption band edge, derived from the onset of optical absorption, provides insight into the optical band gap of the molecule. For similar isoindoline-1,3-dione compounds, absorption band edge values range from 4.3-4.7 eV [7] [17]. These values indicate that the compound exhibits insulator-like behavior with a significant energy gap between the highest occupied and lowest unoccupied molecular orbitals.

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational chemistry methods, particularly density functional theory calculations, provide invaluable insights into the electronic structure and molecular properties of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione that complement experimental observations.

Density Functional Theory Computational Framework

Theoretical investigations of isoindoline-1,3-dione derivatives typically employ the B3LYP (Becke three-parameter Lee-Yang-Parr) hybrid functional in conjunction with various basis sets, most commonly 6-311++G(d,p), to achieve optimal balance between computational efficiency and accuracy [18] [4] [19]. This computational approach has proven effective for predicting geometric parameters, vibrational frequencies, and electronic properties of heterocyclic systems.

The optimized molecular geometry obtained through density functional theory calculations reveals important structural features that may not be readily accessible through experimental methods alone. The computational optimization typically confirms the planar nature of the isoindoline-1,3-dione core while predicting the preferred conformation of the dioxolane ring and the ethyl linker.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial insights into the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most relevant orbitals for understanding chemical behavior and optical properties [20] [21].

For isoindoline-1,3-dione derivatives, the highest occupied molecular orbital energy levels typically fall below -5.81 eV, indicating strong electron-holding capability [22]. The molecular orbitals are predominantly localized on the aromatic ring system, with significant contributions from the carbonyl oxygen atoms and the aromatic carbon framework.

The lowest unoccupied molecular orbital exhibits characteristics typical of π* antibonding orbitals, with nodal planes perpendicular to the aromatic ring system. The energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically below 3 eV for related compounds, correlates well with the experimentally observed optical band gap values [22].

The spatial distribution of frontier molecular orbitals reveals that electronic transitions primarily involve the isoindoline-1,3-dione chromophore, with minimal contribution from the dioxolane substituent. This localization explains the characteristic ultraviolet absorption properties observed experimentally.

The Gabriel synthesis represents a cornerstone methodology for the preparation of primary amines through phthalimide protection strategies. Traditional approaches involving potassium phthalimide and alkyl halides in polar aprotic solvents have undergone significant modifications to enhance efficiency and selectivity for complex substrates such as 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione [1] [2].

Enhanced Reaction Conditions and Catalytic Systems

Modern Gabriel synthesis protocols have incorporated microwave irradiation techniques, reducing reaction times from conventional 5-8 hours to 15-30 minutes while achieving yields of 85-95% [3]. The implementation of phase transfer catalysis using tetrabutylammonium bromide has demonstrated improved reaction rates, particularly beneficial for sterically hindered substrates containing dioxolane moieties [2]. These modifications address the traditional limitations of high temperature requirements and extended reaction periods.

Solid-phase Gabriel synthesis methodologies have emerged as particularly advantageous for the synthesis of phthalimide derivatives, offering simplified purification protocols and reduced solvent consumption [3] [4]. The use of polymer-supported phthalimide reagents enables facile separation of products from reaction mixtures, achieving yields of 75-88% under milder conditions of 100-140°C [4].

Solvent System Optimization

The traditional use of dimethylformamide as the reaction medium has been supplemented by ionic liquid-mediated synthesis approaches, providing environmental benefits and catalyst recyclability [5]. These systems demonstrate yields of 78-92% while operating at reduced temperatures of 80-120°C [3]. The implementation of aqueous reaction conditions using nano-copper catalysts has enabled water-compatible Gabriel synthesis protocols, particularly relevant for substrates containing hydrolytically sensitive dioxolane rings [6].

Mechanistic Insights and Rate Optimization

Kinetic studies have revealed that the alkylation step in Gabriel synthesis proceeds through an SN2 mechanism, with reaction rates significantly influenced by the nature of the leaving group and solvent polarity [7] [8]. For substrates containing 2-methyl-1,3-dioxolane moieties, the steric hindrance around the alkylation site necessitates optimized reaction conditions to achieve acceptable conversion rates. The use of more reactive alkyl halides, such as iodides over bromides, has proven essential for efficient Gabriel synthesis of sterically demanding substrates [9].

Cyclocondensation Approaches for Dioxolane Ring Formation

The formation of 1,3-dioxolane rings through cyclocondensation reactions represents a critical synthetic challenge due to the requirement for regioselective cyclization while maintaining ring stability under subsequent reaction conditions [10] [11].

Acid-Catalyzed Acetalization Protocols

Traditional acid-catalyzed acetalization using p-toluenesulfonic acid with ethylene glycol and formaldehyde achieves yields of 85-95% under reflux conditions [10] [12]. For the synthesis of 2-methyl-1,3-dioxolane derivatives, the reaction of ethylene glycol with acetone or other ketones proceeds efficiently in toluene with Dean-Stark water removal [11]. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol and subsequent cyclization with elimination of water.

Lewis Acid Catalysis Systems

Advanced Lewis acid catalysis employing tin tetrachloride and boron trifluoride etherate has demonstrated superior performance for the synthesis of substituted dioxolanes from ketones and oxiranes [13]. These systems operate at ambient to moderate temperatures (25-80°C) and achieve yields of 70-90% with excellent regioselectivity [13]. The mechanism involves Lewis acid activation of the oxirane ring, facilitating nucleophilic attack by the ketone oxygen to form the desired 1,3-dioxolane structure.

Heterogeneous Catalysis Approaches

Montmorillonite clay catalysts have emerged as environmentally benign alternatives for dioxolane ring formation, achieving yields of 80-92% under solvent-free conditions [14]. The clay surface provides both Brønsted and Lewis acid sites that facilitate the cyclocondensation reaction while offering easy catalyst recovery and reuse [14]. Bentonitic clay catalysis has proven particularly effective for the coupling of oxiranes with carbonyl compounds, operating at 80-120°C with good to high selectivity [14].

Novel Cycloaddition Methodologies

Recent developments in DMAP-catalyzed [3 + 2] cycloaddition reactions have provided access to 1,3-dioxolane derivatives through the reaction of vinyl oxiranes with activated ketone compounds [15]. This methodology achieves moderate to excellent yields (49-89%) and represents the first Lewis base-catalyzed ring-opening reaction of vinyl epoxides [15]. The reaction mechanism involves DMAP activation of the vinyl oxirane, followed by nucleophilic attack and subsequent cyclization to form the dioxolane ring system.

Catalytic Systems for Selective Alkylation Reactions

The development of efficient catalytic systems for selective alkylation reactions is crucial for the synthesis of complex phthalimide derivatives containing sensitive functional groups such as dioxolane rings [16] [17].

Copper-Based Catalytic Systems

Copper-catalyzed oxidative cyclization using CuCl and tert-butyl hydroperoxide (TBHP) has demonstrated exceptional efficiency for the synthesis of phthalimide derivatives from arene-fused cyclic amines [6]. This system operates at 80-120°C for 6-12 hours, achieving yields of 70-90% with good functional group tolerance [6]. The mechanism involves copper-mediated C-H activation and subsequent oxidative cyclization to form the phthalimide ring system.

Nano-Cu2O catalysts have proven particularly effective for multicomponent reactions involving amines, halobenzoic acids, and trimethylsilyl cyanide in aqueous media [6]. This water-compatible system operates at 60-80°C and achieves yields of 65-85%, representing a significant advance in green chemistry applications [6]. The nanocatalyst facilitates cyanation, cyclization, and hydrolysis steps in a single reaction vessel.

Palladium-Catalyzed Alkylation Protocols

Palladium catalysis has enabled solvent-free synthesis of phthalimides from iodobenzamides using phenyl formate as a CO source, eliminating the need for gaseous carbon monoxide [6]. These reactions proceed at 100-150°C with yields of 75-95%, offering enhanced safety and operational simplicity [6]. The mechanism involves oxidative addition of palladium to the aryl iodide, followed by carbonylation and reductive elimination to form the phthalimide product.

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed synthesis employing [Cp*RhCl2]2 enables direct phthalimide formation through ortho-C-H activation of benzoic acids with isocyanates [6]. This method operates at 120°C in the presence of sodium acetate, achieving yields of 60-88% with excellent regioselectivity [6]. Kinetic isotope effect studies have confirmed that C-H activation is the rate-determining step, proceeding through an electrophilic aromatic substitution mechanism [6].

Electrophotochemical Catalysis

Novel electrophotochemical approaches using combined iron and nickel catalysis have enabled selective C(sp3)-H alkylation under ultra-low anodic potentials (0.23 V) [16]. This system operates at room temperature and achieves yields of 58-89% for three-component alkylation reactions [16]. The method demonstrates exceptional functional group compatibility due to the mild oxidative conditions, making it suitable for substrates containing oxidation-sensitive moieties such as dioxolane rings.

Purification Challenges and Chromatographic Resolution Techniques

The purification of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione presents unique challenges due to the presence of both polar phthalimide and relatively nonpolar dioxolane functionalities, requiring specialized chromatographic approaches [18] [19].

Flash Chromatography Optimization

Standard flash chromatography employing silica gel (40-60 μm particle size) with hexanes/ethyl acetate gradient systems has proven effective for the purification of phthalimide-dioxolane conjugates [19]. Optimal separation requires maintenance of flow rates between 30-50 mL/min with sample loading ratios of 1:20 (sample:silica) to achieve resolution values of ΔRf ≥ 0.1 [19]. The method enables effective separation of closely related structural isomers and reaction byproducts.

Critical operational parameters include column equilibration with weak solvent prior to sample application and maintenance of consistent flow rates to prevent band broadening [20]. For compounds with similar polarity, the implementation of step gradient elution or shallow linear gradients (typically from X/4 to X×2 over 10 column volumes) provides enhanced resolution [19].

Advanced Gradient Elution Techniques

Linear gradient elution using silica gel with smaller particle sizes (25-50 μm) enables enhanced separation of complex mixtures containing multiple phthalimide derivatives [19]. These systems accommodate samples with broader polarity ranges, with initial Rf values between 0.1 and 0.5 proving optimal for gradient conditions [19]. The technique reduces separation time and solvent consumption while improving resolution compared to isocratic methods.

Preparative High-Performance Liquid Chromatography

For high-purity requirements, preparative HPLC using C18 or silica columns (5-15 μm particles) with acetonitrile/water gradient systems achieves baseline resolution [21]. Flow rates of 1-5 mL/min enable processing of microgram to milligram quantities with exceptional purity levels suitable for analytical and biological applications [21]. This approach is particularly valuable for final purification steps where trace impurities must be completely removed.

Specialized Techniques for Challenging Separations

Dry loading methodology has proven essential for poorly soluble phthalimide derivatives, involving preabsorption of the sample onto silica gel in a 1:4 ratio before column application [19]. This technique prevents sample precipitation and enables effective separation of compounds with limited solubility in conventional mobile phases [20].

Recrystallization protocols using carefully selected solvent systems provide an alternative purification approach for gram-scale preparations [22]. The choice of recrystallization solvent critically depends on the balance between phthalimide and dioxolane solubility characteristics, with alcohols and acetone proving most effective for this compound class [23].

XLogP3

1.7

Wikipedia

2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Dates

Last modified: 08-16-2023

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